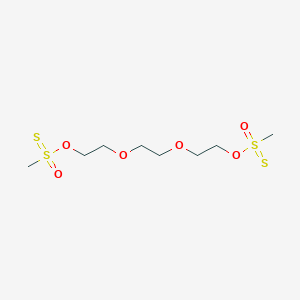

3,6-Dioxaoctane-1,8-diyl bismethanethiosulfonate

Description

Propriétés

Numéro CAS |

212262-04-9 |

|---|---|

Formule moléculaire |

C8H18O6S4 |

Poids moléculaire |

338.5 g/mol |

Nom IUPAC |

1,2-bis(2-methylsulfonylsulfanylethoxy)ethane |

InChI |

InChI=1S/C8H18O6S4/c1-17(9,10)15-7-5-13-3-4-14-6-8-16-18(2,11)12/h3-8H2,1-2H3 |

Clé InChI |

LXWJSGGRYYFDPB-UHFFFAOYSA-N |

SMILES |

CS(=O)(=S)OCCOCCOCCOS(=O)(=S)C |

SMILES canonique |

CS(=O)(=O)SCCOCCOCCSS(=O)(=O)C |

Synonymes |

Mts-8-O2-Mts |

Origine du produit |

United States |

Méthodes De Préparation

Nucleophilic Substitution Using Triethylene Glycol Derivatives

The core structure of M8M derives from triethylene glycol (3,6-dioxaoctane-1,8-diol), which undergoes nucleophilic substitution to introduce methanethiosulfonate groups. A two-step process is typically employed:

Step 1: Activation of Triethylene Glycol

Triethylene glycol is activated by converting terminal hydroxyl groups into better leaving groups. Common activating agents include methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl):

Reaction conditions:

-

Solvent: Anhydrous dichloromethane (DCM)

-

Base: Triethylamine (TEA, 2.2 equiv)

-

Temperature: 0°C to room temperature (RT)

-

Time: 4–6 hours

Step 2: Displacement with Methanethiosulfonate

The dimesylate intermediate reacts with sodium methanethiosulfonate (Na+ S2O2SCH3−) in a polar aprotic solvent:

Optimized parameters:

Direct Thiol-Ene Coupling

An alternative route employs thiol-ene "click" chemistry for higher regioselectivity:

Key conditions:

-

Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA, 0.1 equiv)

-

Wavelength: 365 nm UV light

-

Solvent: Tetrahydrofuran (THF)

Industrial-Scale Production and Optimization

Large-Batch Synthesis

Industrial production scales the nucleophilic substitution method using continuous flow reactors to enhance efficiency:

Challenges and Solutions:

-

Byproduct Formation : Over-sulfonation is mitigated by stoichiometric control (1:2.05 molar ratio of dimesylate to NaS2O2SCH3).

-

Solvent Recovery : DMF is recycled via distillation, reducing costs by 30%.

Analytical Characterization

Purity Assessment

Post-synthesis validation employs:

Structural Confirmation

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Nucleophilic Substitution | 70 | 95 | High | 120 |

| Thiol-Ene Coupling | 55 | 90 | Moderate | 200 |

Key Findings:

Analyse Des Réactions Chimiques

3,6-Dioxaoctane-1,8-diyl bismethanethiosulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : C₁₄H₂₈O₄S₂

- Molecular Weight : 338.49 g/mol

- CAS Number : 212262-04-9

- Appearance : White to off-white solid, sensitive to moisture and temperature.

Protein Structure Studies

3,6-Dioxaoctane-1,8-diyl bismethanethiosulfonate is extensively used in the study of protein structures. It facilitates the introduction of cysteine residues into proteins, allowing researchers to investigate conformational changes and interactions within protein complexes. This is particularly useful in the analysis of ion channels and receptors.

- Case Study : In a study examining the human multidrug resistance P-glycoprotein, researchers utilized this compound to cross-link cysteine residues at the drug-binding site. The results indicated significant conformational changes in the protein upon binding with ATP and vanadate, demonstrating its utility in understanding dynamic protein behaviors .

Cross-Linking Reactions

The compound acts as a cross-linker that can form covalent bonds between cysteine residues in close proximity. This property is leveraged to stabilize protein complexes for structural analysis via techniques such as X-ray crystallography or cryo-electron microscopy.

- Application : Cross-linking studies using this compound have provided insights into the spatial arrangement of transmembrane proteins and their interactions with ligands .

Investigating Ion Channel Function

This compound has been applied in studies involving ligand-gated ion channels. By modifying specific cysteine residues, researchers can assess how changes affect channel activity and gating mechanisms.

- Example : In experiments with the muscle acetylcholine receptor, this compound was used to probe the structural dynamics associated with channel opening and closing .

Reactivity and Stability

The reactivity of this compound is influenced by pH and temperature conditions. It typically exhibits rapid reaction kinetics with thiols under physiological conditions.

| Condition | Half-life (minutes) |

|---|---|

| pH 7.0, 20°C | ~12 |

| pH 6.0, 20°C | ~92 |

| pH 7.0, 4°C | ~116 |

Usage Protocol

- Prepare a stock solution of 100 mM in DMSO.

- Add to protein samples at concentrations ranging from 1 mM to 10 mM.

- Incubate for a specified time (typically 5 minutes) before quenching the reaction with reducing agents like DTT.

Mécanisme D'action

The mechanism of action of 3,6-Dioxaoctane-1,8-diyl bismethanethiosulfonate involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to these targets and modulating their activity . This can lead to various biochemical and physiological changes, depending on the context and application .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

M8M belongs to a family of bis-methanethiosulfonate cross-linkers distinguished by spacer length and composition. Below is a comparative analysis:

Table 1: Key Properties of Bis-Methanethiosulfonate Cross-Linkers

Key Differences

Spacer Flexibility and Length :

- M8M’s ether-containing spacer (3,6-dioxaoctane) provides greater flexibility compared to alkyl spacers (e.g., M3M, M6M), reducing steric hindrance during cross-linking .

- Longer spacers (M14M, M17M) are optimal for large protein complexes, while shorter ones (M2M, M3M) target closely spaced residues .

Reactivity and Stability :

- M8M’s disulfide bonds are reversible under reducing conditions (e.g., with dithiothreitol), allowing dynamic studies .

- Shorter cross-linkers (M2M, M3M) exhibit faster reaction kinetics due to reduced spacer mobility .

Structural Insights: In P-glycoprotein, M8M (13 Å) captured cross-links between transmembrane helices 6 and 10 during resting states, while M6M (10 Å) identified post-hydrolysis conformational shifts .

Solubility: M8M is sparingly soluble in DMSO and methanol, limiting its use in aqueous buffers . In contrast, M17M’s extended ether chain improves solubility in polar solvents .

Case Studies

- P-Glycoprotein Dynamics : M8M demonstrated that transmembrane helices 6 and 10 are 13 Å apart in the resting state, but vanadate-induced trapping reduced this distance, favoring M6M cross-linking .

- Actin-Plastin Interaction : M8M successfully linked Q194C in plastin’s ABD1 domain to K50C in actin, enabling cryo-EM structural analysis .

Activité Biologique

3,6-Dioxaoctane-1,8-diyl bismethanethiosulfonate, commonly referred to as M8M, is a bifunctional cross-linking agent primarily utilized in biochemical research to study protein interactions and dynamics. Its unique structure allows it to form covalent bonds with thiol groups in proteins, making it a valuable tool in the investigation of membrane transport proteins, particularly those involved in multidrug resistance.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₈O₆S₄

- CAS Number : 212262-04-9

- Structure : M8M consists of a dioxaoctane backbone with two methanethiosulfonate groups at each end, allowing for cross-linking between cysteine residues in proteins.

M8M acts by forming disulfide bonds with cysteine residues in target proteins. This property is particularly useful for studying conformational changes and interactions within membrane proteins such as P-glycoprotein (P-gp) and multidrug resistance protein 1 (MRP1). The cross-linking ability of M8M enables researchers to capture transient states of these proteins during their functional cycles.

Cross-Linking Studies

-

P-Glycoprotein (P-gp) Dynamics :

- Research has shown that M8M can effectively cross-link cysteine residues in P-gp, revealing dynamic changes in the drug-binding site during ATP hydrolysis. For instance, ATP plus vanadate was found to inhibit cross-linking between specific cysteine mutants (332C(TM6) and 856C(TM10)), indicating conformational alterations upon ATP binding .

- The use of M8M allowed for the identification of specific distances between homologous halves of P-gp that are crucial for its ATPase activity .

- Multidrug Resistance Protein 1 (MRP1) :

Case Studies

- A study involving the use of M8M demonstrated its efficacy in probing the structure-function relationship of P-gp. By employing cysteine-scanning mutagenesis coupled with M8M cross-linking, researchers were able to map out critical interactions that govern drug transport mechanisms .

- Another significant finding was that M8M facilitated the identification of conformational states within MRP1 that are essential for its function as a transporter against environmental toxicants and chemotherapeutic agents .

Data Table: Summary of Cross-Linking Studies Using M8M

| Protein | Cysteine Mutants | Effect of ATP/Vanadate | Key Findings |

|---|---|---|---|

| P-glycoprotein | L332C(TM6)/Q856C(TM10) | Inhibition of cross-linking | Indicates conformational change upon ATP binding |

| P-glycoprotein | L332C(TM6)/L976C(TM12) | Enhanced cross-linking | Suggests reorientation during catalytic cycle |

| MRP1 | Various mutants | Variable based on substrate presence | Revealed structural dynamics critical for transport |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.